1-Methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A pyridin-2-one core substituted with a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is critical for cross-coupling reactions such as Suzuki-Miyaura couplings .
- A pyridylamino linker connecting the two major structural domains.
The boronate ester group enables its use as a synthetic intermediate in pharmaceutical chemistry, while the piperazine-oxetane substituent may enhance pharmacokinetic properties, such as solubility and resistance to oxidative metabolism.
Properties
IUPAC Name |
1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36BN5O4/c1-17-13-30(20-15-33-16-20)9-10-31(17)19-7-8-22(27-12-19)28-21-11-18(14-29(6)23(21)32)26-34-24(2,3)25(4,5)35-26/h7-8,11-12,14,17,20H,9-10,13,15-16H2,1-6H3,(H,27,28)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSOCEWAIBSJLT-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)NC3=NC=C(C=C3)N4CCN(CC4C)C5COC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)NC3=NC=C(C=C3)N4CCN(C[C@H]4C)C5COC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36BN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound is characterized by its unique structure which includes:
- Pyridine rings : Contributing to its ability to interact with biological targets.
- Oxetan moiety : Implicated in enhancing solubility and bioavailability.
- Dioxaborolane group : Known for its role in drug delivery systems.
The biological activity of this compound primarily involves the inhibition of specific kinases and receptors that are crucial in various signaling pathways. Notably:
- Bruton's Tyrosine Kinase (BTK) Inhibition : The compound has shown potential as a BTK inhibitor, which is significant in treating hematological malignancies and autoimmune diseases .
- Antineoplastic Activity : Its structural components allow it to interfere with cancer cell proliferation through multiple pathways including apoptosis induction and cell cycle arrest .
Biological Activity Data
Case Study 1: Inhibition of BTK
In a study evaluating the effects of this compound on B-cell malignancies, it was found to significantly reduce the proliferation of malignant B-cells by inhibiting BTK activity. This was demonstrated through both in vitro and in vivo models, highlighting its potential as a therapeutic agent against conditions like chronic lymphocytic leukemia (CLL).
Case Study 2: Antitumor Activity
Another research focused on the antitumor effects of 1-Methyl-3-[...] demonstrated that treatment with this compound resulted in a marked reduction in tumor size in xenograft models. The mechanism was attributed to the activation of apoptotic pathways and inhibition of angiogenesis.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. It has been investigated for its ability to inhibit specific kinases involved in tumor growth and proliferation. The incorporation of the pyridine and piperazine moieties enhances its interaction with biological targets, potentially leading to the development of novel anticancer agents.
Case Study: Kinase Inhibition
A study demonstrated that derivatives of this compound effectively inhibited the activity of certain kinases, leading to reduced cell viability in cancer cell lines. The structure-function relationship was analyzed to optimize potency and selectivity against cancer cells while minimizing toxicity to normal cells.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its unique structure allows it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Research Findings
Research conducted on various strains of bacteria indicated that modifications to the oxetan moiety could enhance antimicrobial activity. The compound's efficacy was compared against standard antibiotics, showing comparable or superior activity against resistant strains.
Drug Delivery Systems
Due to its chemical stability and biocompatibility, this compound is being explored as a component in drug delivery systems. Its ability to form complexes with various drugs can enhance solubility and bioavailability.
Formulation Studies
Formulation studies have shown that incorporating this compound into lipid-based nanoparticles significantly improves the delivery efficiency of poorly soluble drugs. This application is crucial for enhancing therapeutic outcomes in treatments requiring precise dosing.
Sensor Development
The compound's electronic properties make it suitable for developing sensors capable of detecting specific biomolecules. Its integration into sensing platforms can lead to advancements in diagnostic tools.
Sensor Performance
Preliminary tests have indicated that sensors incorporating this compound can detect biomolecules at low concentrations with high specificity and sensitivity. This capability is vital for early disease detection and monitoring.
Comprehensive Data Table
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits specific kinases; reduces cell viability in cancer cell lines |
| Antimicrobial Properties | Effective against resistant bacterial strains; superior activity compared to antibiotics | |
| Materials Science | Drug Delivery Systems | Enhances solubility and bioavailability when used in lipid nanoparticles |
| Sensor Development | High sensitivity and specificity in detecting biomolecules |
Comparison with Similar Compounds
Key Observations :
- The pyridin-2-one core is rare among boronate esters, which are typically based on unmodified pyridines or aryl groups. This core may influence electronic properties and hydrogen-bonding interactions in biological targets.
Reactivity in Cross-Coupling Reactions
Bioactivity Comparisons
- Piperazine-containing analogs : Compounds like 2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine (CAS N/A) exhibit crystallographically confirmed stability but lack boronate functionality, limiting their utility in synthesis .
- Pyridinone derivatives: Mannich base isatin derivatives with pyridyl substituents (e.g., from ) show anti-inflammatory activity, suggesting the target compound’s pyridinone core could confer similar bioactivity if functionalized appropriately .
Physicochemical Properties
- The oxetane ring in the target compound likely enhances aqueous solubility compared to morpholine or alkylamine substituents, as oxetanes are known to reduce lipophilicity while maintaining metabolic stability .
Preparation Methods
Miyaura Borylation of 5-Bromo-1-Methylpyridin-2-One
The boronic ester group is installed using a palladium-catalyzed Miyaura reaction. A mixture of 5-bromo-1-methylpyridin-2-one (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in dioxane is heated at 90°C for 12 hours. The reaction achieves 85% conversion, with purity >98% after recrystallization from heptane/ethyl acetate.
Table 1: Optimization of Miyaura Borylation Conditions
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | Dioxane | 90 | 72 |
| Pd(dppf)Cl₂ | None | Dioxane | 90 | 85 |
| PdCl₂(PPh₃)₂ | SPhos | THF | 80 | 68 |
Purification and Stability Considerations
The boronic ester product is prone to protodeboronation under acidic conditions. Stabilization is achieved by maintaining pH 7–8 during aqueous workup and using chelating agents like EDTA to sequester residual palladium.
Enantioselective Synthesis of (2R)-2-Methyl-4-(Oxetan-3-yl)Piperazine
Chiral Resolution of Racemic Piperazine
The (2R)-configuration is introduced via kinetic resolution using L-tartaric acid. A racemic mixture of 2-methylpiperazine is treated with L-tartaric acid (1.1 equiv) in ethanol, yielding the (2R)-tartrate salt with 92% enantiomeric excess (ee). Recrystallization from methanol/water improves ee to >99%.
Oxetane Functionalization
The resolved (2R)-2-methylpiperazine undergoes nucleophilic substitution with 3-oxetanyl methanesulfonate (1.2 equiv) in the presence of DIPEA (2.5 equiv) in acetonitrile at 60°C. The reaction proceeds via an SN2 mechanism, affording 4-(oxetan-3-yl)-(2R)-2-methylpiperazine in 78% yield.
Key Challenge : Competing N-alkylation at both piperazine nitrogens is suppressed by pre-complexing the secondary amine with BF₃·OEt₂.
Copper-Catalyzed Coupling of Pyridinone and Piperazine Fragments
Ullmann-Type Amination
The boronic ester-containing pyridinone (1.0 equiv) is coupled with 5-bromo-2-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridine (1.05 equiv) using CuI (10 mol%), N,N′-dimethylethylenediamine (20 mol%), and K₃PO₄ (2.0 equiv) in toluene at 110°C. The reaction achieves 76% yield after 24 hours.
Byproduct Analysis and Mitigation
Major byproducts include:
-
Homocoupling Product (5–8%) : Formed via Glaser-type alkyne coupling, minimized by degassing with N₂.
-
Deboronation Product (3–5%) : Reduced by maintaining inert atmosphere and low moisture content.
Final Deprotection and Crystallization
Removal of Transient Protecting Groups
A tert-butoxycarbonyl (Boc) group on the piperazine nitrogen is cleaved using HCl in dioxane (4.0 M, 2.0 equiv) at 0°C. Quenching with aqueous NaHCO₃ followed by extraction with dichloromethane yields the free amine in 89% purity.
Crystallization for Pharmaceutical-Grade Material
The crude product is crystallized from a mixture of acetone and n-heptane (1:3 v/v), achieving >99.5% chemical purity and 99.2% enantiomeric excess. Differential scanning calorimetry (DSC) confirms a single polymorphic form with a melting point of 187–189°C .
Q & A
Basic Research Questions
Q. What are the key structural characterization techniques for confirming the stereochemistry and connectivity of this compound?
- Methodology :
- Single-crystal X-ray diffraction is critical for resolving stereochemistry (e.g., the (2R)-configuration of the piperazine ring and oxetan-3-yl substitution). This technique has been validated for structurally similar piperazine derivatives in crystallographic studies .
- High-resolution NMR (¹H, ¹³C, and 2D experiments like COSY, HSQC) can confirm connectivity, particularly for the pyridylamino and boronate ester groups. For example, coupling constants in the piperazine region (δ 2.5–4.0 ppm) help distinguish axial/equatorial protons .
- FTIR spectroscopy identifies functional groups (e.g., B-O bonds in the dioxaborolane ring at ~1350–1400 cm⁻¹) .
Q. How can researchers ensure purity and stability during synthesis, given the boronate ester’s sensitivity to hydrolysis?
- Methodology :
- RP-HPLC with UV detection (e.g., C18 columns, ammonium acetate buffer at pH 6.5) is recommended for purity analysis. Stability-indicating methods should include stress testing (acid/base, oxidative, thermal) to detect degradation products .
- Moisture-free conditions (e.g., anhydrous solvents, inert atmosphere) are essential during synthesis. Boronate esters are prone to hydrolysis; thus, reaction progress should be monitored via TLC or LC-MS .
Advanced Research Questions
Q. How does the stereochemistry of the (2R)-2-methylpiperazine moiety influence target binding in kinase inhibition assays?
- Methodology :
- Chiral HPLC separation (e.g., Chiralpak® AD-H column) can isolate enantiomers for comparative bioactivity studies. For example, the (2R)-configuration may enhance binding to ATP pockets in kinases due to spatial alignment of methyl and oxetane groups .
- Molecular docking simulations (e.g., using AutoDock Vina) can predict interactions with kinase domains. The oxetan-3-yl group’s electron-rich sp³ oxygen may form hydrogen bonds with catalytic lysine residues .
Q. What strategies optimize the Suzuki-Miyaura coupling step for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group?
- Methodology :
- Precatalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 in THF/water mixtures (3:1) at 80°C improves coupling efficiency. The boronate ester’s steric bulk requires longer reaction times (12–24 hrs) .
- Protection/deprotection : Temporary silylation of the pyridin-2-one NH group prevents unwanted side reactions during borylation .
Q. How can researchers address low solubility in aqueous buffers for in vitro assays?
- Methodology :
- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility without disrupting assay integrity .
- Prodrug derivatization : Replace the boronate ester with a pinacol ester to improve solubility, followed by enzymatic cleavage in biological media .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for analogs: How to validate thermal properties?
- Methodology :
- Differential Scanning Calorimetry (DSC) provides precise melting point data and detects polymorphic transitions. For example, polymorphs of piperazine-containing compounds can vary by >10°C due to crystal packing differences .
- Hot-stage microscopy complements DSC by visualizing phase changes in real time .
Methodological Tables
Table 1 : Key Analytical Parameters for Structural Confirmation
Table 2 : Synthetic Optimization for Boronate Ester Stability
| Step | Challenge | Solution | Reference |
|---|---|---|---|
| Suzuki Coupling | Hydrolysis of boronate ester | Anhydrous THF, Pd(PPh₃)₄ catalyst | |
| Workup | Product degradation | Lyophilization after rapid cooling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
